HOOCCH2O-PEG5-CH2COOtBu, also known as 20-(tert-butoxy)-20-oxo-3,6,9,12,15,18-hexaoxaicosanoic acid, is a chemical compound with a complex structure that includes a polyethylene glycol (PEG) segment. The compound is categorized under carboxylic acids and polyethers, primarily utilized in biochemical applications due to its unique properties. Its molecular formula is , and it has a molecular weight of approximately 398.46 g/mol .
This compound is listed under various databases and suppliers, including Activate Scientific and Tiangroup, which provide detailed specifications and availability for research purposes. The classification of HOOCCH2O-PEG5-CH2COOtBu falls under the categories of polyethylene glycol derivatives and carboxylic acid derivatives, making it relevant in fields such as medicinal chemistry and materials science .
The synthesis of HOOCCH2O-PEG5-CH2COOtBu typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Common catalysts used in these reactions include acid or base catalysts depending on the specific step being executed .
The molecular structure of HOOCCH2O-PEG5-CH2COOtBu consists of a central polyethylene glycol chain flanked by carboxylic acid and tert-butyl ester groups. The structural representation can be described using its SMILES notation: CC(C)(C)OC(COCCOCCOCCOCCOCCO(O)=O)=O
.
HOOCCH2O-PEG5-CH2COOtBu can participate in various chemical reactions:
These reactions are typically conducted under controlled environments to prevent side reactions. For instance, hydrolysis may be performed using dilute hydrochloric acid at elevated temperatures to ensure complete conversion .
The mechanism of action for HOOCCH2O-PEG5-CH2COOtBu in biological systems primarily revolves around its ability to form micelles or nanoparticles when used in drug delivery systems. This amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Studies have shown that compounds like HOOCCH2O-PEG5-CH2COOtBu can improve drug stability and release profiles in targeted delivery applications by modulating the release kinetics based on environmental triggers such as pH or temperature .
Relevant data indicates that proper storage at low temperatures (around -20°C) is recommended to maintain stability .
HOOCCH2O-PEG5-CH2COOtBu has several scientific uses:
The versatility of this compound makes it an essential tool in modern biochemical research and pharmaceutical development .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: